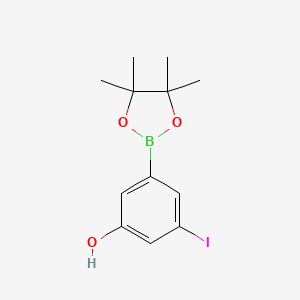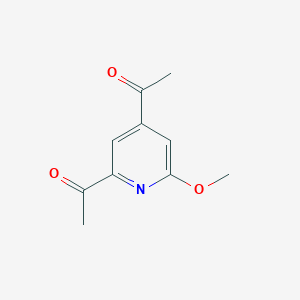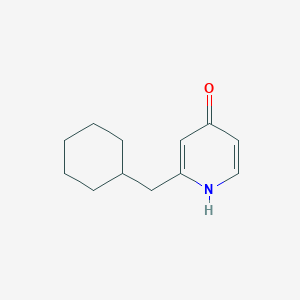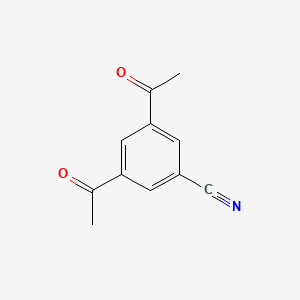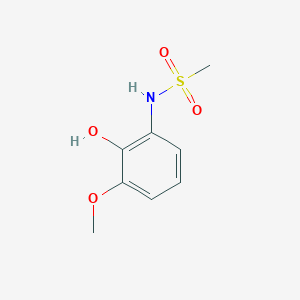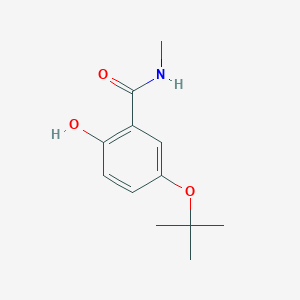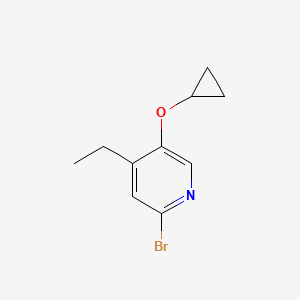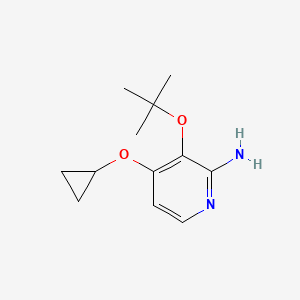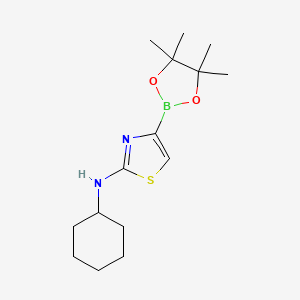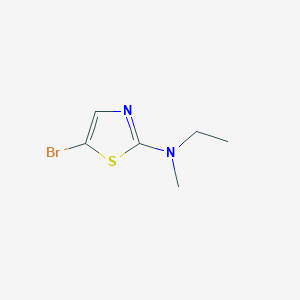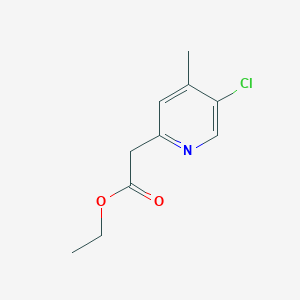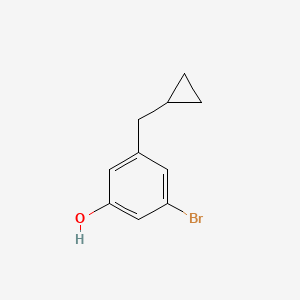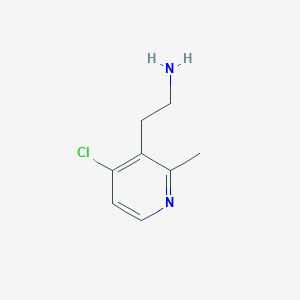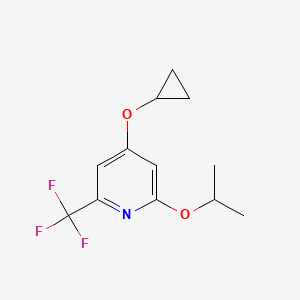
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO2 and a molecular weight of 261.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, isopropoxy, and trifluoromethyl groups. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学研究应用
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can improve the performance of the final products.
作用机制
The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. The compound may also participate in various biochemical pathways, modulating the activity of specific proteins and influencing cellular processes .
相似化合物的比较
Similar Compounds
2-Isopropoxy-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and isopropoxy groups but lacks the cyclopropoxy group, resulting in different physicochemical properties.
4-Cyclopropoxy-2-isopropyl-6-(trifluoromethyl)pyridine: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group, leading to variations in reactivity and applications.
Uniqueness
4-Cyclopropoxy-2-isopropoxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct physicochemical properties. The presence of both cyclopropoxy and isopropoxy groups, along with the trifluoromethyl group, makes it a versatile compound with a wide range of applications in scientific research and industry.
属性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC 名称 |
4-cyclopropyloxy-2-propan-2-yloxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)17-11-6-9(18-8-3-4-8)5-10(16-11)12(13,14)15/h5-8H,3-4H2,1-2H3 |
InChI 键 |
FWBGNBHEHXTJGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC(=N1)C(F)(F)F)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


